2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane
Overview
Description
2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane typically involves the reaction of 4-bromoacetophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid as a catalyst, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromoacetophenone or 4-bromobenzoic acid, while reduction could produce 2-(1-phenylethyl)-1,3-dioxolane.
Scientific Research Applications
2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bromophenyl group can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: A precursor in the synthesis of 2-(1-(4-Bromophenyl)ethyl)-1,3-dioxolane.
2-Phenyl-1,3-dioxolane: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromobenzaldehyde: Another brominated aromatic compound with different functional groups and reactivity.
Uniqueness
This compound is unique due to the presence of both the dioxolane ring and the bromophenyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity due to the bromine atom.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)ethyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(11-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUOMLDWJCSXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1OCCO1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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